molecular formula C10H8F2O4 B2422146 Methyl 4-(difluoromethoxy)-3-formylbenzoate CAS No. 1554219-17-8

Methyl 4-(difluoromethoxy)-3-formylbenzoate

Cat. No.: B2422146
CAS No.: 1554219-17-8
M. Wt: 230.167
InChI Key: CIUHICNGARUGEX-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-3-formylbenzoate is a chemical compound that features a difluoromethoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-3-formylbenzoate typically involves the introduction of the difluoromethoxy group into the benzoate structure. One common method is the metal-mediated stepwise difluoromethylation reaction. Under weakly acidic conditions, employing potassium hydrogen difluoride (KHF2) as an activator, difluorocarbene can selectively insert into the aliphatic O–H bond of the precursor compound . This method ensures high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-3-formylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(difluoromethoxy)-3-formylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(difluoromethoxy)-3-formylbenzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy group can influence the compound’s lipophilicity and permeability, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . These interactions are crucial in determining the compound’s overall biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(difluoromethoxy)-3-formylbenzoate is unique due to its specific difluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise control over molecular interactions and properties.

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)6-2-3-8(16-10(11)12)7(4-6)5-13/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUHICNGARUGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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